molecular formula C13H16N2O2S B2572294 1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 902683-69-6

1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2572294
CAS No.: 902683-69-6
M. Wt: 264.34
InChI Key: BUWTXNWUSPYVFH-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dimethylphenyl)sulfonyl]pyrrolidine
  • 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine

Uniqueness

1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both a sulfonyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-5-6-13(10(2)7-9)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWTXNWUSPYVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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